AC-Ser(tbu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

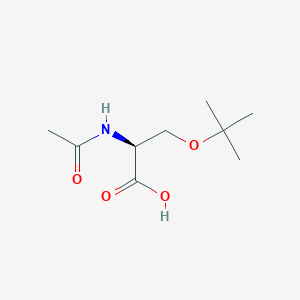

(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMGVZVKADFEPL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427143 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77285-09-7 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Imperative of the Acetyl Group in Ac-Ser(tBu)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acid building blocks is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. The compound N-acetyl-O-tert-butyl-L-serine, commonly abbreviated as Ac-Ser(tBu)-OH, is a quintessential example of such a strategically modified amino acid. This technical guide delineates the critical purpose of the N-terminal acetyl group in this compound, providing a comprehensive overview of its role in peptide chemistry, detailed experimental protocols, quantitative data on its impact, and visualizations of relevant biological pathways and experimental workflows. The interplay between the N-terminal acetyl group and the O-tert-butyl side-chain protection is elucidated within the context of modern solid-phase peptide synthesis (SPPS).

Introduction: The Rationale for Amino Acid Modification

Unmodified peptides often face significant hurdles in therapeutic applications due to their rapid degradation by proteases and peptidases in vivo.[1] Consequently, chemical modifications are employed to enhance their stability and bioavailability.[1] Two common and highly effective strategies are the protection of reactive side chains and the modification of the N- and C-termini. This compound is a commercially available building block that incorporates both of these features.

The structure of this compound consists of an L-serine core with two key modifications:

-

An N-terminal Acetyl Group (Ac): A -COCH₃ group attached to the alpha-amino group.

-

An O-tert-butyl Group (tBu): A -C(CH₃)₃ group protecting the hydroxyl side chain.

This guide will focus primarily on the multifaceted role of the N-acetyl group, while also considering its synergistic function with the tert-butyl protecting group in the context of peptide synthesis.

The Pivotal Functions of the N-Acetyl Group

The introduction of an acetyl group at the N-terminus of a peptide or an amino acid building block like Ser(tBu)-OH serves several critical purposes in drug development and peptide chemistry.

Enhanced Proteolytic Stability

One of the most significant advantages conferred by N-terminal acetylation is the increased resistance of the resulting peptide to enzymatic degradation.[2][3] Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are a major pathway for peptide degradation in vivo. The acetylation of the N-terminal amino group effectively blocks the recognition and cleavage by these enzymes, thereby extending the plasma half-life of the peptide.[2][4]

Mimicking Native Protein Structures

A vast number of eukaryotic proteins, estimated to be around 80-90% of human proteins, are naturally N-terminally acetylated.[5] This post-translational modification is crucial for various biological functions, including protein folding, stability, and interaction with other molecules. By using an N-acetylated amino acid like this compound as the N-terminal residue in a synthetic peptide, researchers can create a molecule that more closely mimics the structure of a native protein. This can be critical for maintaining or enhancing the biological activity of the peptide.[2][6]

Alteration of Physicochemical Properties and Bioavailability

The free amino group at the N-terminus of a peptide is positively charged at physiological pH. N-terminal acetylation neutralizes this positive charge, which can have several consequences:

-

Increased Hydrophobicity: The addition of the acetyl group increases the overall hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.[7]

-

Reduced Solubility: The removal of a charged group can lead to a decrease in the overall solubility of the peptide. This is a critical consideration during peptide design and formulation.[6]

-

Modified Receptor Binding: The charge at the N-terminus can be involved in the interaction of a peptide with its biological target. Acetylation can therefore modulate the binding affinity and specificity of the peptide.

The Synergistic Role of the Tert-Butyl (tBu) Group

While the acetyl group provides crucial post-synthesis advantages, the tert-butyl group on the serine side chain is a temporary protecting group essential during solid-phase peptide synthesis (SPPS). The hydroxyl group of serine is nucleophilic and can participate in unwanted side reactions during peptide coupling steps. The bulky tert-butyl group sterically hinders the hydroxyl group, preventing these side reactions.[8][9]

The tBu group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc protecting group during SPPS but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9][10] This orthogonality of protecting groups is a cornerstone of the widely used Fmoc/tBu SPPS strategy.[10]

Quantitative Data: The Impact of N-Acetylation on Peptide Stability

The stabilizing effect of N-acetylation has been quantified in numerous studies. The following table summarizes data from a study that investigated the proteolytic stability of acetylated and non-acetylated peptides in human plasma.

| Peptide Sequence | Modification | Time (hours) | % Parent Peptide Remaining |

| PD | Non-acetylated | 0.5 | ~80% |

| 6 | ~6.5% | ||

| AD | Non-acetylated | 0.5 | ~60% |

| 6 | <2% | ||

| PK | Non-acetylated | 0.5 | ~22% |

| 6 | ~0.01% | ||

| AK | Non-acetylated | 0.5 | ~19% |

| 6 | ~0.05% | ||

| Ac-PD | N-acetylated | 24 | >20% |

| Ac-AD | N-acetylated | 24 | >20% |

| Ac-PK | N-acetylated | 24 | <20% |

| Ac-AK | N-acetylated | 24 | <20% |

Data adapted from a study on the proteolytic stability of peptide nanofilaments.[11] The study highlights a significant increase in stability for the acetylated anionic peptides (Ac-PD and Ac-AD).

Experimental Protocols

Synthesis of a Model Peptide using this compound via Fmoc/tBu SPPS

This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-Ser(tBu)-Ala-Phe-NH₂, on a Rink Amide resin.

Materials:

-

Rink Amide MBHA Resin

-

This compound

-

Fmoc-Ala-OH

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection (for subsequent cycles): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-Phe-OH and Fmoc-Ala-OH:

-

Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

Wash the resin with DMF and DCM.

-

Repeat the deprotection and coupling steps for Fmoc-Ala-OH.

-

-

Coupling of this compound:

-

After deprotection of the N-terminal Fmoc group from the alanine residue, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Experimental Workflow for Assessing Peptide Stability

The following workflow outlines the steps to compare the stability of an N-acetylated peptide with its non-acetylated counterpart.

Caption: Experimental workflow for comparative stability analysis of N-acetylated and non-acetylated peptides.

Biological Context: N-Acetylation in Kinase Inhibitor Peptides

Peptides are increasingly being investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[12] The N-terminal charge and stability of these peptide inhibitors can significantly influence their efficacy. N-acetylation can be a crucial modification in the design of such inhibitors.

The following diagram illustrates a simplified signaling pathway involving a protein kinase and how an N-acetylated peptide inhibitor might function.

Caption: Simplified kinase signaling pathway and the inhibitory action of an N-acetylated peptide.

Conclusion

The acetyl group in this compound is not a mere chemical curiosity but a strategically vital component in the design and synthesis of peptides for research and therapeutic applications. Its primary purpose is to enhance the in vivo stability of the final peptide by blocking N-terminal degradation by aminopeptidases. Furthermore, N-acetylation allows synthetic peptides to mimic naturally occurring proteins, potentially improving their biological activity, and it modulates the physicochemical properties of the peptide, which can be leveraged to optimize pharmacokinetics. In concert with the tBu protecting group, which ensures the fidelity of peptide synthesis, the acetyl group in this compound provides a powerful tool for medicinal chemists and peptide scientists to develop more robust and effective peptide-based drugs.

References

- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. digital.csic.es [digital.csic.es]

- 11. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Role of the tert-butyl protecting group in peptide synthesis.

An In-depth Technical Guide on the Role of the tert-Butyl Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl (tBu) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy.[1] Its acid lability, contrasted with the base-labile Fmoc group, provides a robust framework for the synthesis of complex peptides under mild conditions.[2][3] This technical guide offers a comprehensive examination of the tert-butyl protecting group, detailing its application in safeguarding reactive amino acid side chains, the chemical principles governing its use, and the potential side reactions associated with its cleavage. This document provides structured data, detailed experimental protocols, and visual diagrams to serve as a critical resource for professionals in peptide research and drug development.

Core Principles of the tert-Butyl Protecting Group in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct amino acid sequence.[4] An ideal protecting group is easily introduced, stable throughout the synthesis cycles, and readily removed without damaging the peptide backbone.[4] The tert-butyl group excels in this role within the Fmoc/tBu protection scheme.

In this orthogonal strategy, the Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] Conversely, reactive amino acid side chains are protected by acid-labile groups, predominantly those based on the tert-butyl moiety.[2] This allows for the selective deprotection of the Fmoc group at each synthesis cycle using a mild base, typically piperidine, while the tBu-protected side chains remain unaffected.[1] The final step involves the simultaneous cleavage of the peptide from the resin and removal of all tBu protecting groups with a strong acid, most commonly trifluoroacetic acid (TFA).[1][3]

The stability of the tBu group is attributed to the formation of a stable tert-butyl carbocation upon acid-mediated cleavage.[5][6] This carbocation, however, is a reactive electrophile that can lead to side reactions if not properly managed.

Application of tert-Butyl Protection for Amino Acid Side Chains

The tBu group is primarily used to protect the side chains of several key amino acids:

-

Aspartic Acid (Asp) and Glutamic Acid (Glu): The side-chain carboxyl groups are protected as tert-butyl esters (Asp(OtBu), Glu(OtBu)).[7]

-

Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as tert-butyl ethers (Ser(tBu), Thr(tBu), Tyr(tBu)).[7]

Other acid-labile protecting groups that are cleaved under similar conditions and are therefore compatible with the Fmoc/tBu strategy include the tert-butyloxycarbonyl (Boc) group for the protection of Lysine (Lys), Histidine (His), and Tryptophan (Trp).[3]

Quantitative Data on Cleavage and Deprotection

The efficiency of the final cleavage and deprotection step is critical for obtaining a high yield of the desired peptide. The composition of the cleavage cocktail and the reaction conditions are key variables.

Table 1: Common Cleavage Cocktails for tBu Deprotection

| Reagent | Purpose | Typical Concentration (%) | Reference |

| Trifluoroacetic Acid (TFA) | Primary acid for cleavage | 95% | [1] |

| Triisopropylsilane (TIS) | Scavenger for tBu cations | 2.5% | [1] |

| Water (H₂O) | Scavenger for tBu cations | 2.5% | [1] |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for Trp | 2.5% | [8] |

Table 2: Performance and Considerations for tBu Protection

| Parameter | Observation | Mitigation Strategies | Reference |

| Cleavage Time | Typically 2-4 hours at room temperature. | Longer times may be needed for peptides with multiple Arg(Pbf) residues. | [2][9] |

| Aspartimide Formation | A significant side reaction for Asp-containing peptides, promoted by strong base. | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. | [2][10] |

| Alkylation of Trp/Met/Cys | The tBu cation can alkylate the indole ring of Trp, the thioether of Met, or the thiol of Cys. | Use effective scavengers like TIS, EDT, or thioanisole. | [8][11] |

| Incomplete Cleavage | Can occur with sterically hindered residues or insufficient TFA concentration. | Ensure sufficient volume and concentration of cleavage cocktail. | [11] |

Experimental Protocols

Nα-Fmoc Deprotection

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[12]

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

-

Pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents.

Final Cleavage and tBu Deprotection

-

Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) in a well-ventilated fume hood.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

-

Stir the mixture at room temperature for 2-4 hours.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.

Visualizing Key Processes

Diagram 1: The Orthogonal Fmoc/tBu Strategy

Caption: Logical workflow of the Fmoc/tBu solid-phase peptide synthesis.

Diagram 2: Mechanism of TFA-Mediated tBu Deprotection and Scavenging

Caption: Generation and scavenging of the tert-butyl cation during TFA cleavage.

Diagram 3: Experimental Workflow for Peptide Cleavage

Caption: Step-by-step workflow for the final cleavage and deprotection of the peptide.

Conclusion

The tert-butyl protecting group is an essential tool in modern Fmoc/tBu solid-phase peptide synthesis. Its reliable performance, coupled with the mild conditions required for the overall synthesis, has made this strategy the method of choice for both research and industrial peptide production.[2][13] A thorough understanding of the chemistry of tBu protection and deprotection, including potential side reactions and their mitigation, is crucial for optimizing synthesis outcomes. The protocols and data presented in this guide provide a solid foundation for the successful application of tert-butyl protecting groups in the synthesis of a wide range of peptides for therapeutic and research purposes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Peptide synthesis [bio-protocol.org]

- 13. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

N-Acetyl-O-tert-butyl-L-serine: A Linchpin in Modern Proteomics and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics and drug development, the precise chemical synthesis of peptides is paramount. N-Acetyl-O-tert-butyl-L-serine, a protected derivative of the amino acid L-serine, serves as a critical building block in solid-phase peptide synthesis (SPPS). Its strategic use allows for the controlled assembly of complex peptide chains by preventing unwanted side reactions at the hydroxyl group of serine. This technical guide provides a comprehensive overview of the role of N-Acetyl-O-tert-butyl-L-serine in proteomics, detailing its application in peptide synthesis, experimental protocols, and its utility in studying cellular signaling pathways.

The core utility of N-Acetyl-O-tert-butyl-L-serine lies in the O-tert-butyl protecting group. This bulky ether linkage shields the reactive hydroxyl side chain of serine, which could otherwise lead to undesired byproducts during the peptide coupling process.[1] The tert-butyl group is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and deprotection step.[2] This orthogonal protection strategy is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis methodology.[3][4]

Data Presentation: Quantitative Analysis in Peptide Synthesis

The efficiency of incorporating Fmoc-Ser(tBu)-OH and subsequently cleaving the final peptide from the solid support are critical parameters in peptide synthesis. The choice of coupling reagents and cleavage cocktails significantly impacts the overall yield and purity of the target peptide.

Coupling Reagent Efficiency

The selection of a coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids.[5] While various reagents are available, their performance with Fmoc-Ser(tBu)-OH can differ.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Ser(tBu)-OH

| Coupling Reagent | Description | Reported Performance with Fmoc-Ser(tBu)-OH |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used uronium-based coupling reagent. | Generally provides good coupling efficiency. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A more reactive uronium-based reagent, often used for difficult couplings. | Considered highly efficient, especially for challenging sequences.[6] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based coupling reagent known for its high reactivity. | Can be effective, but performance may be sequence-dependent at shorter coupling times.[6] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A third-generation uronium salt with high reactivity and reduced risk of racemization. | Frequently produces high-purity peptides, even with shorter coupling times.[6] |

Note: The actual coupling efficiency can be sequence-dependent and influenced by factors such as the solid support, solvent, and base used.

Cleavage Cocktail Composition and Efficacy

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing Ser(tBu), a strong acid, typically trifluoroacetic acid (TFA), is required. Scavengers are added to the cleavage cocktail to prevent the reactive carbocations generated during deprotection from modifying sensitive amino acid residues.[3]

Table 2: Common Cleavage Cocktails for Peptides Containing Ser(tBu)

| Reagent Name | Composition (v/v) | Recommended Use |

| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[4] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[4] |

| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups but does not protect Met or Cys from oxidation.[7] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine.[7] |

Note: The choice of cleavage cocktail should be tailored to the specific amino acid composition of the peptide to maximize yield and purity.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a serine residue, incorporated using Fmoc-Ser(tBu)-OH, on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH)

-

Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF and add the 20% piperidine in DMF solution.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).[9]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.[9]

-

Add DIPEA (8 equivalents) to the activation mixture.[9]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling.[9]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Iterative Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the serine residue, use Fmoc-Ser(tBu)-OH.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

-

Filter the cleavage solution to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Tandem Mass Spectrometry Analysis of a Ser(tBu)-Containing Peptide

Mass spectrometry is a critical tool for verifying the synthesis of the correct peptide and for sequencing. The fragmentation pattern in a tandem mass spectrum provides information about the amino acid sequence.

Table 3: Theoretical m/z values for b and y fragment ions of a hypothetical peptide Ac-Ala-Ser(tBu)-Gly-NH₂

| Fragment Ion | Theoretical m/z | Fragment Ion | Theoretical m/z |

| b₁ | 114.06 | y₁ | 75.05 |

| b₂ | 271.19 | y₂ | 232.18 |

| b₃ | 328.21 | y₃ | 303.22 |

Note: The tert-butyl group (C₄H₈, 56.11 Da) is cleaved during the final deprotection step before MS analysis. The fragmentation pattern will correspond to the deprotected peptide. The fragmentation of peptides in a mass spectrometer primarily results in the formation of b and y ions from cleavage of the peptide backbone.[11]

Mandatory Visualization

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Studying Signaling Pathways: Synthesis of a Phosphoserine Mimetic

Peptides containing phosphoserine are invaluable tools for studying phosphorylation-dependent signaling pathways. However, the phosphate group can be labile. N-Acetyl-O-tert-butyl-L-serine can be a precursor in the synthesis of non-hydrolyzable phosphoserine mimetics, which are more stable for biological assays. For instance, a peptide containing a phosphoserine mimetic can be synthesized to study its interaction with a protein kinase or a phosphobinding domain like 14-3-3.[2]

Caption: Workflow for studying a signaling pathway with a phosphoserine mimetic peptide.

Conclusion

N-Acetyl-O-tert-butyl-L-serine, primarily in the form of Fmoc-Ser(tBu)-OH, is an indispensable reagent in the field of proteomics and drug discovery. Its role as a protected amino acid enables the precise and efficient synthesis of complex peptides, which are crucial for a wide range of research applications. From investigating enzyme kinetics to probing intricate protein-protein interactions within cellular signaling cascades, peptides synthesized using this building block provide invaluable insights. The continued development of optimized synthesis protocols and novel applications for these synthetic peptides will undoubtedly fuel further advancements in our understanding of biological processes and the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

A Technical Guide to AC-Ser(tbu)-OH versus Fmoc-Ser(tbu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two key building blocks in solid-phase peptide synthesis (SPPS): N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH) and N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tbu)-OH). The choice between these two serine derivatives dictates the initial strategy of the synthesis, particularly when an N-terminally acetylated peptide is the target. This document outlines the core principles, experimental protocols, and comparative data to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of N-Terminal Acetylation

N-terminal acetylation is a widespread post-translational modification in eukaryotes, affecting a vast number of proteins.[1] This modification, where an acetyl group is added to the α-amino group of the N-terminal amino acid, plays a crucial role in regulating protein function, stability, and localization.[1][2] Key functions influenced by N-terminal acetylation include:

-

Protein Stability: N-terminal acetylation can protect proteins from degradation by masking N-terminal degradation signals (N-degrons), thus increasing their in vivo half-life.[1][3]

-

Mimicking Native Structures: Many intracellular proteins are naturally N-terminally acetylated. Introducing this modification in synthetic peptides can better mimic the native protein structure, potentially enhancing biological activity.[4]

-

Modulating Biological Activity: The neutral charge of the acetylated N-terminus can influence protein-protein interactions and binding to other molecules, such as DNA.[5][6] For example, the acetylation of the N-terminal tail of histone H4 has been shown to regulate arginine methylation and ribosomal DNA silencing.[7]

-

Preventing Unwanted Side Reactions: In certain applications, capping the N-terminus with an acetyl group is necessary to prevent side reactions during modifications of internal amino acid side chains.[8]

Core Principles: A Tale of Two Synthetic Strategies

The synthesis of an N-terminally acetylated peptide beginning with a serine residue can be approached in two primary ways, each starting with a different protected amino acid derivative.

Strategy 1: Post-Synthesis Acetylation with Fmoc-Ser(tbu)-OH

This is the conventional and more common approach. The synthesis begins with the standard Fmoc-protected serine derivative, Fmoc-Ser(tbu)-OH.[9][10] The entire peptide sequence is assembled using standard Fmoc-SPPS chemistry. After the final amino acid has been coupled and its Fmoc group removed, the free N-terminus of the peptide-resin is acetylated on the solid support.[8][11] This strategy offers the flexibility to produce both the acetylated and non-acetylated versions of the peptide from the same synthetic run.

Strategy 2: Direct Incorporation of this compound

This strategy involves starting the peptide synthesis directly with this compound. This pre-acetylated building block is coupled to the resin, and subsequent amino acids are added to the growing chain. This approach is more direct for obtaining the N-terminally acetylated peptide but lacks the flexibility of the post-synthesis acetylation method.

Comparative Data

Table 1: Comparison of Synthetic Parameters

| Parameter | Strategy 1: Fmoc-Ser(tbu)-OH (Post-Synthesis Acetylation) | Strategy 2: this compound (Direct Incorporation) |

| Initial Coupling Efficiency | High (>99%) | High (>99%) |

| Overall Yield | Dependent on the number of cycles and acetylation efficiency. Generally high. | Dependent on the number of cycles. Potentially slightly higher due to fewer steps. |

| Purity | High, but potential for incomplete acetylation leading to mixed products.[12] | High, with a more homogenous N-terminus. |

| Flexibility | High (can produce both acetylated and non-acetylated peptides). | Low (only produces the acetylated peptide). |

| Cost-Effectiveness | Fmoc-Ser(tbu)-OH is a standard, widely available reagent. Acetic anhydride is inexpensive. | This compound may be a more specialized and potentially more expensive starting material. |

Table 2: Estimated Yield and Purity for a Model Peptide

Model Peptide: Ac-Ser(tBu)-Ala-Gly-NH₂

| Parameter | Strategy 1: Fmoc-Ser(tbu)-OH | Strategy 2: this compound |

| Theoretical Final Yield | ~85-95% | ~90-98% |

| Expected Crude Purity | >80% (with potential for a small percentage of unacetylated peptide) | >85% |

| Major Potential Impurities | Deletion sequences, unacetylated peptide | Deletion sequences |

Note: These values are estimations and can vary significantly based on the specific peptide sequence, resin, coupling reagents, and reaction conditions.[12][13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of an N-terminally acetylated tripeptide (Ac-Ser-Ala-Gly-NH₂) using both strategies on a Rink Amide resin.

Protocol 1: Synthesis via Post-Synthesis Acetylation using Fmoc-Ser(tbu)-OH

Materials:

-

Rink Amide resin (0.5 mmol/g loading)

-

Fmoc-Ser(tbu)-OH

-

Fmoc-Ala-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

10% (v/v) Acetic Anhydride in DMF

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF.

-

-

Fmoc-Glycine Coupling (First Amino Acid):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Fmoc-Alanine Coupling (Second Amino Acid):

-

Repeat step 2 using Fmoc-Ala-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Fmoc-Ser(tbu)-OH Coupling (Third Amino Acid):

-

Repeat step 2 using Fmoc-Ser(tbu)-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

N-Terminal Acetylation: [8][11]

-

Wash the deprotected peptide-resin with DMF (3x).

-

Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin.

-

Agitate for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

-

Protocol 2: Synthesis via Direct Incorporation of this compound

Materials:

-

Rink Amide resin (0.5 mmol/g loading)

-

This compound

-

Fmoc-Ala-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF.

-

Perform Fmoc deprotection of the Rink Amide linker by treating with 20% piperidine in DMF twice (5 min and 15 min).

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

This compound Coupling (First Residue):

-

In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc-Alanine Coupling (Second Amino Acid):

-

Couple Fmoc-Ala-OH as described in Protocol 1, step 2.

-

-

Fmoc Deprotection:

-

Repeat Protocol 1, step 3.

-

-

Fmoc-Glycine Coupling (Third Amino Acid):

-

Couple Fmoc-Gly-OH as described in Protocol 1, step 2.

-

-

Final Fmoc Deprotection:

-

Repeat Protocol 1, step 3.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow Comparison

The following diagram illustrates the key differences in the synthetic workflows between the two strategies.

Caption: Comparative workflow of the two synthetic strategies.

Signaling Pathway: Regulation of Histone H4 Activity

N-terminal acetylation of histone H4 plays a crucial role in epigenetic regulation by influencing other post-translational modifications and chromatin structure.[7][14][15]

Caption: N-terminal acetylation of Histone H4 regulates gene silencing.

Role of N-Terminal Acetylation in Protein Degradation

N-terminal acetylation can act as a protective shield against protein degradation via the N-degron pathway.[3][4][16]

Caption: N-terminal acetylation protects proteins from degradation.

Conclusion

The choice between initiating peptide synthesis with this compound or Fmoc-Ser(tbu)-OH is a strategic one, dependent on the specific goals of the research.

-

Fmoc-Ser(tbu)-OH followed by post-synthesis acetylation is the more versatile and widely practiced method. It allows for the synthesis of both acetylated and non-acetylated peptides and utilizes standard, readily available reagents. This approach is recommended for most applications, especially when flexibility is desired.

-

Direct incorporation of this compound offers a more streamlined workflow for the dedicated synthesis of N-terminally acetylated peptides. This can potentially lead to slightly higher yields and purity of the target acetylated peptide by eliminating the on-resin acetylation step and its associated potential for incomplete reaction. This strategy is advantageous when large quantities of a single, N-terminally acetylated peptide are required and the starting material is readily accessible.

Ultimately, the decision should be based on a careful consideration of the desired final product, synthetic scale, cost, and available resources. Both methods, when executed with optimized protocols, are highly effective for producing N-terminally acetylated serine-containing peptides for a wide range of applications in research and drug development.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-alpha-terminal acetylation of histone H4 regulates arginine methylation and ribosomal DNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Histone acetylation: a switch between repressive and permissive chromatin: Second in review series on chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 16. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Structure and Synthesis of AC-Ser(tbu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of N-Acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH). This document is intended to serve as a core resource for researchers and professionals involved in peptide synthesis, drug discovery, and related fields.

Chemical Structure and Properties

This compound, also known as N-Acetyl-O-(tert-butyl)-L-serine, is a protected amino acid derivative. The key structural features include an N-acetyl group at the amino terminus and a tert-butyl ether protecting group on the side-chain hydroxyl of the L-serine residue. This dual protection strategy is crucial in synthetic applications, particularly in peptide synthesis, where it prevents unwanted side reactions.[1][2]

The tert-butyl group provides robust protection for the hydroxyl function under a variety of reaction conditions, yet it can be readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage of a synthesized peptide from its solid support.[3]

Below is a summary of the key chemical properties of this compound:

| Property | Value | Reference |

| CAS Number | 77285-09-7 | [4] |

| Molecular Formula | C9H17NO4 | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| IUPAC Name | (2S)-2-acetamido-3-(tert-butoxy)propanoic acid | |

| Synonyms | N-Acetyl-O-tert-butyl-L-serine, Ac-L-Ser(tBu)-OH | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl group of L-serine, followed by the acetylation of the amino group. The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of O-tert-butyl-L-serine (H-Ser(tbu)-OH)

The first key step is the protection of the hydroxyl group of L-serine with a tert-butyl group. This is typically achieved by reacting L-serine methyl ester hydrochloride with isobutylene in the presence of an acid catalyst.

Materials:

-

L-serine methyl ester hydrochloride

-

tert-Butyl acetate

-

Perchloric acid (analytical pure)

-

Sulfuric acid (analytical pure)

-

Sodium hydroxide solution

-

Water

-

Reaction vessel

-

Stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a reaction vessel, combine tert-butyl acetate, perchloric acid, and L-serine methyl ester hydrochloride.

-

Add sulfuric acid to the mixture.

-

Stir the reaction mixture at room temperature for 3-4 days. Monitor the reaction progress using TLC until the L-serine methyl ester hydrochloride is substantially consumed.

-

Upon completion, add water to the reaction flask.

-

Adjust the pH of the solution to 8-9 with a sodium hydroxide solution.

-

Allow the mixture to stand for separation. The resulting product is an aqueous solution of O-tert-butyl-L-serine.

This protocol is adapted from a patented method and may require optimization for specific laboratory conditions.[5]

Experimental Protocol: Synthesis of N-Acetyl-O-tert-butyl-L-serine (this compound)

The second step involves the N-acetylation of the prepared O-tert-butyl-L-serine. This is a standard procedure often employing acetic anhydride.

Materials:

-

O-tert-butyl-L-serine (from Step 2.1)

-

Acetic anhydride

-

An appropriate base (e.g., triethylamine or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Purification system (e.g., column chromatography or recrystallization setup)

Procedure:

-

Dissolve O-tert-butyl-L-serine in the chosen anhydrous solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add the base, followed by the dropwise addition of acetic anhydride while maintaining a low temperature.

-

Allow the reaction to stir at room temperature for a specified time, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by adding water.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with a mild acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the final product, this compound, is critical to remove any unreacted starting materials and byproducts.

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A solvent system such as a mixture of ethyl acetate and hexanes, with a small percentage of acetic acid, can be effective for eluting the product.

Recrystallization:

-

The choice of solvent is crucial and depends on the solubility characteristics of this compound. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.[6] Common solvent mixtures for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[6]

Biological and Synthetic Relevance

While direct involvement of the small molecule this compound in specific signaling pathways is not extensively documented, its components—the N-acetyl group and the serine residue—are of significant biological importance.

Role in Peptide Synthesis

The primary application of this compound and its precursor, H-Ser(tbu)-OH, is in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the serine side chain prevents unwanted side reactions, such as O-acylation, during the peptide chain elongation process.[1][2] This ensures the synthesis of high-purity peptides, which are crucial for drug discovery and development.[2]

The logical flow of utilizing protected serine in SPPS is depicted below:

Caption: Simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Potential Biological Significance of N-Acetylation

N-acetylation is a common post-translational modification of proteins and can also occur on small molecules. While the specific biological activity of this compound is not well-defined, the N-acetylation of amino acids can influence their metabolic fate and biological function. For instance, N-acetylated amino acids are involved in various metabolic pathways and can sometimes act as signaling molecules.

The general biological context of serine metabolism and its potential for modification is illustrated in the following diagram:

Caption: Central role of serine in various metabolic pathways.

Conclusion

This compound is a synthetically important derivative of L-serine, primarily utilized to facilitate the controlled synthesis of peptides. Its chemical structure, featuring both N-terminal and side-chain protection, allows for its efficient incorporation into complex peptide sequences. While its direct biological role as a standalone molecule is not well-characterized, the fundamental chemical modifications it represents are central to both synthetic organic chemistry and biological processes. This guide provides a foundational understanding of its synthesis and properties, intended to aid researchers in their scientific endeavors.

References

Orthogonal Protection in Peptide Chemistry: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. Orthogonal protection, a cornerstone of modern peptide chemistry, allows for the selective removal of specific protecting groups in any order without affecting others. This in-depth technical guide explores the core principles of orthogonal protection, details the most common protection strategies, provides quantitative comparisons, and offers comprehensive experimental protocols for their application in solid-phase peptide synthesis (SPPS).

The Core Principle of Orthogonality

At its heart, orthogonal protection in peptide synthesis involves the use of multiple classes of protecting groups within a single synthetic scheme, where each class is labile to a specific set of chemical conditions.[1][2] This principle enables the precise and controlled assembly of amino acids into a desired sequence, as well as the introduction of modifications such as branching, cyclization, and post-translational modifications.[3]

A typical orthogonal protection strategy in SPPS involves three main categories of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications and can be removed without affecting the temporary or permanent protecting groups.[1]

dot

Caption: The principle of orthogonal protection in peptide synthesis.

Major Orthogonal Protection Strategies

Two primary orthogonal strategies dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches. A third, more specialized strategy utilizing Alloc/allyl protecting groups offers further orthogonality for complex synthetic schemes.

Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS.[4] It is a truly orthogonal system where the base-labile Fmoc group is used for temporary Nα-protection, while acid-labile tBu-based groups protect the amino acid side chains.[5][6]

-

Nα-Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[7][]

-

Side-Chain Protection: Side chains are protected with tBu-based ethers, esters, and carbamates, which are stable to the basic conditions of Fmoc deprotection but are removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the classical approach to SPPS and relies on graded acid lability.[9][10]

-

Nα-Protection: The Boc group is used for temporary Nα-protection and is removed with a moderately strong acid, such as TFA.[5][11]

-

Side-Chain Protection: Side chains are protected with Bzl-based groups, which are stable to the conditions used for Boc deprotection but require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[10][12]

Alloc/Allyl Strategy

The allyloxycarbonyl (Alloc) and allyl ester/ether protecting groups provide an additional layer of orthogonality, as they are stable to both the acidic and basic conditions used in Boc/Bzl and Fmoc/tBu strategies, respectively.[13][14] These groups are selectively removed by palladium(0)-catalyzed reactions.[2][15] This strategy is particularly useful for the synthesis of cyclic and branched peptides where selective side-chain deprotection is required while the peptide remains attached to the resin.[13][16]

Quantitative Comparison of Protection Strategies

The choice between the Fmoc/tBu and Boc/Bzl strategies depends on several factors, including the peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The following tables provide a summary of quantitative data for comparison.

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF[] | 25-50% TFA in DCM[9] |

| Nα-Deprotection Time | 5-20 minutes[3] | 20-30 minutes[9] |

| Side-Chain Protection | tert-Butyl (tBu) based[4] | Benzyl (Bzl) based[10] |

| Final Cleavage Reagent | TFA-based cocktails (e.g., TFA/TIS/H2O)[17] | Strong acids (e.g., HF, TFMSA)[12] |

| Orthogonality | Fully Orthogonal[12] | Graded Acid Lability[12] |

| Typical Coupling Efficiency | >99%[7] | High, but can be sequence-dependent |

| Crude Purity (Aβ 1-42) | 67% (Microwave-Assisted)[9] | Generally higher for hydrophobic peptides[9] |

| Overall Yield (Aβ 1-42) | 33-87% (depending on method)[9] | Often more favorable for aggregation-prone sequences[9] |

| Protecting Group | Cleavage Reagent | Typical Reaction Time | Typical Yield (%) | Orthogonality Notes |

| Fmoc | 20% Piperidine in DMF | 5-10 minutes[3] | >99[18] | Orthogonal to Boc, tBu, Bzl, Alloc |

| Boc | 25-50% TFA in DCM | 20-30 minutes[9] | High | Not orthogonal to tBu; graded lability with Bzl |

| tBu | 95% TFA | 1-2 hours | High | Orthogonal to Fmoc, Alloc |

| Bzl | HF or TFMSA | 1 hour | High | Orthogonal to Fmoc, Alloc |

| Alloc | Pd(PPh3)4, Phenylsilane in DCM | 20-40 minutes[15] | >98[19] | Orthogonal to Fmoc, Boc, tBu, Bzl |

| Dde | 2% Hydrazine in DMF | 3 x 3 minutes[20] | High | Orthogonal to Fmoc, Boc, tBu, Bzl, Alloc |

Experimental Protocols

Monitoring the Synthesis: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines in SPPS.[11][21] A positive result (blue color) after the deprotection step indicates successful removal of the Nα-protecting group. A negative result (yellow/colorless) after the coupling step confirms the complete reaction of the free amine.[11]

Reagents: [13]

-

Reagent A: 16.5 mg of KCN in 25 mL of water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

-

Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

-

Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure: [13]

-

Place a few resin beads in a small test tube.

-

Add 2-3 drops of each of Reagent A, B, and C.

-

Heat the test tube at 110°C for 5 minutes.

-

Observe the color of the beads and the solution.

dot

Caption: Workflow for monitoring SPPS using the Kaiser test.

Protocol 1: Fmoc Deprotection in SPPS

This protocol describes the standard procedure for the removal of the N-terminal Fmoc group from a peptide-resin.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

-

Reaction vessel

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in the reaction vessel.[7]

-

Drain the DMF.

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[7]

-

Agitate the mixture for 5-10 minutes at room temperature.[3]

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 2: Boc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the N-terminal Boc group.

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution: 25-50% TFA in Dichloromethane (DCM)[9]

-

DCM (peptide synthesis grade)

-

Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM[10]

-

Isopropanol (IPA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 30-60 minutes.[11]

-

Drain the DCM.

-

Add the deprotection solution and agitate for 1-2 minutes (pre-wash).[9]

-

Drain and add fresh deprotection solution.

-

Agitate the mixture for 20-30 minutes at room temperature.[9]

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 times) and IPA (2 times) to remove residual TFA.[11]

-

Wash the resin with the neutralization solution (2 times for 1-2 minutes each).

-

Wash the resin with DCM (3 times) to remove excess DIEA.

Protocol 3: Alloc Deprotection for Side-Chain Modification

This protocol describes the palladium-catalyzed removal of the Alloc protecting group from a lysine side chain.

Materials:

-

Alloc-protected peptide-resin

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.2 equivalents)[2]

-

Phenylsilane (20 equivalents)[2]

-

DCM (degassed)

Procedure:

-

Wash the peptide-resin with DCM.

-

In a separate vial, dissolve Pd(PPh3)4 and phenylsilane in DCM.

-

Add the catalyst solution to the resin.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 20 minutes.[15]

-

Drain the solution and repeat the treatment with a fresh catalyst solution for another 20 minutes.[15]

-

Wash the resin extensively with DCM (3 times), followed by a solution of 0.5% DIEA in DMF, and finally with DMF and DCM to prepare for the subsequent on-resin modification.[3]

Synthesis of Modified Peptides

The power of orthogonal protection is most evident in the synthesis of complex peptides with specific modifications.

Synthesis of Branched Peptides

Branched peptides can be synthesized by incorporating an amino acid with a side chain protected by an auxiliary orthogonal protecting group, such as Lys(Alloc) or Lys(Dde). After assembly of the main peptide chain, the auxiliary group is selectively removed, and a second peptide chain is synthesized on the deprotected side chain.

dot

Caption: Workflow for the synthesis of a branched peptide.

On-Resin Cyclization

Cyclic peptides can be synthesized on the resin by forming a lactam bridge between the side chains of two amino acids, such as Asp/Glu and Lys/Orn. This requires the use of orthogonal protecting groups on the side chains that can be selectively removed while the peptide remains attached to the resin.

Protocol for On-Resin Lactam Bridge Formation:

-

Synthesize the linear peptide on the resin using the Fmoc/tBu strategy, incorporating, for example, Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.

-

After assembling the linear sequence, selectively deprotect the allyl and Alloc groups using Protocol 3.

-

Wash the resin thoroughly.

-

Perform the on-resin cyclization by adding a coupling reagent such as HBTU/HOBt or HATU and a base (e.g., DIEA) in DMF.[12]

-

Allow the reaction to proceed for 2-24 hours at room temperature.[12]

-

Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.

-

Wash the resin and proceed with the final cleavage and deprotection of the remaining side-chain protecting groups.

Synthesis of Phosphopeptides

The synthesis of phosphopeptides can be achieved using either a "building block" approach with pre-phosphorylated amino acids or a "global phosphorylation" approach. The building block approach is generally preferred as it offers better control.[3]

Protocol for Phosphopeptide Synthesis (Building Block Approach): [3]

-

Swell the resin and perform the initial Fmoc deprotection.

-

Couple the desired amino acids using the standard Fmoc/tBu protocol.

-

For the phosphorylation site, use a monobenzyl-protected phosphoamino acid, such as Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH.

-

Activate the phosphoamino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and DIEA (8 equivalents) in DMF.

-

Add the activated phosphoamino acid to the deprotected resin and agitate for 1-2 hours.

-

Continue with the synthesis of the remaining peptide chain.

-

The benzyl protecting group on the phosphate is removed during the final TFA cleavage.

Conclusion

The principle of orthogonal protection is a fundamental and powerful tool in modern peptide chemistry, enabling the synthesis of a vast array of complex and modified peptides. The choice of a specific protection strategy, primarily between the robust and well-established Fmoc/tBu and the classic Boc/Bzl approaches, depends on the specific requirements of the target peptide. A thorough understanding of the chemical principles, quantitative performance, and detailed experimental protocols associated with each strategy is crucial for researchers, scientists, and drug development professionals to successfully and efficiently synthesize high-purity peptides for their research and therapeutic applications. The continued development of novel orthogonal protecting groups and deprotection methods will undoubtedly further expand the horizons of peptide science.

References

- 1. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. americanpeptidesociety.org [americanpeptidesociety.org]

Serine Derivatives in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Serine, a fundamental amino acid, serves as a versatile scaffold for a diverse array of derivatives that are indispensable tools in modern biochemical research. From elucidating enzymatic mechanisms to identifying novel therapeutic targets, serine derivatives offer unparalleled utility. This technical guide provides an in-depth exploration of the core features of these molecules, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in their scientific endeavors.

Key Features and Applications of Serine Derivatives

Serine's simple yet functional structure, featuring a primary alcohol, allows for a wide range of chemical modifications, leading to derivatives with tailored properties for specific biochemical applications.

1.1. Serine Protease Inhibitors:

Serine proteases are a large family of enzymes crucial in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. Serine derivatives have been extensively developed as inhibitors of these proteases.

The inhibitory mechanism often involves the serine derivative mimicking the natural substrate and forming a stable covalent bond with the active site serine residue of the protease, rendering it inactive.[2] This interaction can be reversible or irreversible, depending on the chemical nature of the derivative.

1.2. Activity-Based Probes (ABPs):

Activity-based probes are powerful chemical tools for the functional study of enzymes in complex biological systems.[3][4][5][6] Serine-based ABPs are designed to covalently modify the active site serine of active enzymes, allowing for their detection, quantification, and identification.[4] A typical serine-based ABP consists of three key components:

-

A reactive group (warhead): This electrophilic group, often a fluorophosphonate or a vinyl sulfone, is designed to react specifically with the nucleophilic serine in the enzyme's active site.[7]

-

A recognition element: This part of the probe provides specificity by mimicking the natural substrate of the target enzyme or enzyme family.

-

A reporter tag: This is a molecule such as biotin or a fluorophore that allows for the visualization and/or enrichment of the probe-labeled enzymes.[7]

1.3. Phosphoserine and its Analogs:

Protein phosphorylation is a ubiquitous post-translational modification that regulates a vast array of cellular processes.[8] Phosphoserine, an ester of serine and phosphoric acid, is a key product of this modification.[7] The study of phosphorylation is often facilitated by the use of phosphoserine analogs, including non-hydrolyzable versions where the phosphate ester oxygen is replaced with a methylene group.[9] These analogs are critical for:

-

Studying kinase and phosphatase activity: They can act as stable mimics of the phosphorylated state, aiding in the characterization of enzyme kinetics and substrate specificity.

-

Probing protein-protein interactions: Phosphoserine-dependent interactions can be investigated using peptides containing these analogs.

-

Developing therapeutic agents: Modulating phosphorylation signaling pathways is a key strategy in drug discovery.

Quantitative Data on Serine Derivatives

The efficacy of serine derivatives in biochemical studies is often quantified by various parameters. The following tables summarize key quantitative data for representative serine protease inhibitors.

Table 1: Kinetic Constants of Serine Protease Inhibitors

| Inhibitor | Target Protease | Ki (nM) | IC50 (nM) | Reference |

| Mupain-1 | Murine Urokinase-type Plasminogen Activator | 550 | - | [10] |

| Mupain-1 Derivative | Human Plasma Kallikrein | 14 | - | [10] |

| Benzamidine | Trypsin | - | - | [11] |

| Proline-based inhibitor 3 | Dengue Virus NS2B/NS3 Protease | - | 5000 | [12] |

| Pipecolic acid-based inhibitor 24 | Dengue Virus NS2B/NS3 Protease | - | - | [12] |

| Pipecolic acid-based inhibitor 27 | Dengue Virus NS2B/NS3 Protease | - | - | [12] |

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Data for benzamidine was used to validate an ITC-based kinetic assay. EC50 values for inhibitors 24 and 27 in a cell-based assay were 5.2 µM and 5.1 µM, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments involving serine derivatives.

3.1. Synthesis of a Serine-Based Activity-Based Probe (ABP)

This protocol outlines the solid-phase synthesis of a peptide-based ABP targeting serine proteases, incorporating a "clickable" alkyne tag for subsequent detection.[13]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine in dimethylformamide (DMF) (20%)

-

Propargylamine

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Dichloromethane (DCM)

-

DMF

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and OxymaPure (4 eq.) in DMF. Add DIC (4 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

N-terminal Capping with a Reactive Warhead: After the final amino acid coupling and Fmoc deprotection, couple the reactive electrophile (e.g., a diphenyl phosphonate with a linker) to the N-terminus of the peptide.

-

Propargylamine Coupling: Couple propargylamine to the C-terminus of the peptide sequence, if the alkyne tag is desired at this position.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized ABP using mass spectrometry and HPLC.

3.2. Activity-Based Protein Profiling (ABPP) of Serine Hydrolases

This protocol describes a general workflow for identifying active serine hydrolases in a complex biological sample using a biotinylated serine-based ABP.[5][6]

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Biotinylated serine-based ABP (e.g., FP-biotin)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-streptavidin antibody conjugated to HRP

-

Chemiluminescent substrate

-

For gel-free ABPP: Trypsin, LC-MS/MS instrumentation

Procedure:

Part A: Gel-Based ABPP

-

Sample Preparation: Prepare a protein lysate from cells or tissues in a suitable buffer (e.g., Tris or PBS). Determine the protein concentration using a standard assay (e.g., BCA).

-

Probe Labeling: Incubate the proteome (e.g., 50 µg of protein) with the biotinylated ABP (e.g., 1 µM final concentration) for 30-60 minutes at room temperature. Include a no-probe control (DMSO vehicle).

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Detection: Block the membrane and then probe with an anti-streptavidin-HRP antibody. Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.

Part B: Gel-Free ABPP (for protein identification)

-

Probe Labeling and Enrichment: Following the labeling reaction (step 2 above), enrich the biotinylated proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). Digest the captured proteins with trypsin overnight.

-

Peptide Elution: Collect the supernatant containing the tryptic peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.

Visualizing Biochemical Pathways and Workflows

Diagrams are essential for representing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

4.1. Serine Protease Catalytic Mechanism